6-Ethylchenodeoxycholic-d5 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylchenodeoxycholic-d5 Acid is a synthetic bile acid derivativeThis compound is primarily used in scientific research and pharmaceutical applications due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylchenodeoxycholic-d5 Acid involves the introduction of deuterium atoms into the molecular structure of 6-Ethylchenodeoxycholic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethylchenodeoxycholic-d5 Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of products, including halogenated compounds and alkylated derivatives .
Scientific Research Applications
6-Ethylchenodeoxycholic-d5 Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of bile acids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and other conditions.
Mechanism of Action
6-Ethylchenodeoxycholic-d5 Acid exerts its effects primarily through the activation of the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, cholesterol, and glucose metabolism. Upon activation by this compound, FXR modulates the expression of various genes involved in these metabolic pathways, leading to changes in bile acid synthesis, cholesterol homeostasis, and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: A natural bile acid used in the treatment of gallstones.
Deoxycholic Acid: Another natural bile acid used in fat emulsification and as a treatment component for gallstones.
Obeticholic Acid: A synthetic bile acid derivative used in the treatment of primary biliary cholangitis.
Uniqueness
6-Ethylchenodeoxycholic-d5 Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of the compound’s fate is essential .
Properties
CAS No. |
1992000-80-2 |
---|---|
Molecular Formula |
C₂₆H₃₉D₅O₄ |
Molecular Weight |
425.66 |
Synonyms |
(3α,5β,6α,7α)-6-Ethyl-3,7-dihydroxycholan-24-oic Acid-d5; 3α,7β-Dihydroxy-6α-ethyl-5β-cholan-24-oic Acid-d5; 6-ECDCA-d5; _x000B_6α-Ethylchenodeoxycholic Acid-d5; INT 747-d5; Obeticholic Acid-d5; Ocaliva-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.